molecular formula C6H9NO2 B1532795 4-Isocyanatooxane CAS No. 53035-92-0

4-Isocyanatooxane

Cat. No. B1532795
CAS RN: 53035-92-0
M. Wt: 127.14 g/mol
InChI Key: AAWBYOPQSPDPCN-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Isocyanates are electrophiles and are reactive toward a variety of nucleophiles including alcohols, amines, and even water . They react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers .

Scientific Research Applications

Multi-Component Reactions and Libraries

Isocyanides, including isocyanate derivatives, are crucial in multi-component reactions (MCRs), specifically the Ugi four-component reaction (U-4CR). This chemistry is highly versatile and has been increasingly used in creating libraries for new product discovery in the industry. Isocyanide chemistry is considered to be far from exhausted, promising further advancements (Ugi, Werner, & Dömling, 2003).

Material Enhancement

Isocyanate-functional benzoxazine has been used for modifying hydroxyl-containing polymers, such as poly(vinyl alcohol) (PVA), improving their thermal properties significantly. This modification leads to enhanced char yield and thermal stability, showcasing the potential of isocyanate derivatives in material science and engineering (Chiou, Hollanger, Agag, & Ishida, 2013).

Advanced Functional Materials

Research on thiol-isocyanate chemistry for self-healing epoxy thermosets illustrates the innovative application of isocyanate chemistry in developing materials with self-healing properties. This approach, leveraging dual-capsule strategies, shows promise in enhancing the durability and longevity of epoxy materials (Hillewaere, Teixeira, Nguyen, Ramos, Rahier, & Du Prez, 2014).

Environmental Concerns and Solutions

Isocyanates have also been studied for their environmental impact, particularly 1,4-Dioxane, a probable human carcinogen found in water bodies due to industrial waste. Advanced oxidation processes (AOPs) have been identified as effective treatments for 1,4-Dioxane, with ongoing research into biodegradable solutions indicating potential for innovative environmental remediation techniques (Zenker, Borden, & Barlaz, 2003).

Safety and Hazards

Isocyanates, including 4-Isocyanatooxane, are known to cause irritation of skin and mucous membranes, chest tightness, and difficult breathing . They are classified as potential human carcinogens and known to cause cancer in animals .

Future Directions

The future direction in the field of isocyanates, including 4-Isocyanatooxane, is towards the development of bio-based isocyanates . This is due to environmental concerns about fossil-based isocyanates .

properties

IUPAC Name

4-isocyanatooxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c8-5-7-6-1-3-9-4-2-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWBYOPQSPDPCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanatooxane

CAS RN

53035-92-0
Record name 4-isocyanatooxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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